propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Description
Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a thiazolidinone derivative characterized by a Z-configuration benzylidene group at the 5-position of the thiazolidinone ring. The core structure consists of a 1,3-thiazolidin-4-one scaffold with a sulfanylidene (C=S) group at position 2 and a 3,4-dimethoxyphenyl substituent on the benzylidene moiety. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making structural analogs of this compound pharmacologically significant.
Properties
IUPAC Name |
propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-10-25-17(21)6-5-9-20-18(22)16(27-19(20)26)12-13-7-8-14(23-2)15(11-13)24-3/h7-8,11-12H,4-6,9-10H2,1-3H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJGUILWRWDGT-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Typically, the synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione derivatives under the influence of a base to form the desired thiazolidine ring system. The esterification of the resulting thiazolidine compound with propanol and butanoic acid is carried out under acidic conditions to yield propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate.
Industrial Production Methods: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent systems, and reaction time. Catalysts may be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: It undergoes oxidation reactions particularly at the methylene and sulfur atoms.
Reduction: It can be reduced to form a variety of alcohols or amines, depending on the reaction conditions.
Substitution: The thiazolidine ring is prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are typically employed.
Major Products Formed: Oxidation leads to sulfoxides and sulfones, while reduction results in alcohols or thiols depending on the agents used.
Scientific Research Applications
Chemistry: Used in the synthesis of various heterocyclic compounds due to its reactive thiazolidine core.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound primarily exerts its effects through interaction with biological macromolecules such as enzymes and receptors. The thiazolidine ring plays a crucial role in binding to these molecular targets, influencing their activity and leading to desired therapeutic outcomes. Pathways involved include inhibition of pro-inflammatory cytokines and modulation of oxidative stress responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions with biological targets compared to the electron-withdrawing 2-chlorophenyl group in ’s analog .
- Aromatic vs.
Side Chain Modifications
- Ester vs. Carboxylic Acid: The propyl butanoate ester in the target compound improves lipophilicity and membrane permeability relative to the carboxylic acid analog (), which may ionize at physiological pH, reducing bioavailability .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated LogP (estimated ~3.5) is intermediate between the highly lipophilic pyrazole derivative (LogP 5.3, ) and the polar carboxylic acid analog (LogP ~1.5, ) .
- Steric Effects : Bulky substituents, such as the pyrazole-aryl hybrid in , may hinder target binding despite favorable lipophilicity .
Biological Activity
Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a synthetic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₃S
- SMILES Notation : CCC(=O)OC(=O)C(C)C(=C(N1=C(S)N(C(=O)C1=O)C)C(C)=C)C(C)=C
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Comparison |
|---|---|---|---|
| Bacillus cereus | 0.008 | 0.016 | More potent than streptomycin (3x) |
| Staphylococcus aureus | >0.1 | >0.1 | Resistant |
| Escherichia coli | 0.015 | 0.03 | More potent than ampicillin (3–13x) |
| Pseudomonas aeruginosa | 0.015 | 0.03 | Comparable to other antibiotics |
The compound exhibited excellent activity against Bacillus cereus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like streptomycin and ampicillin .
Anticancer Activity
The anticancer potential of thiazolidinones has been explored in several studies. The mechanism of action is believed to involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. For example:
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations ranging from to . At , cell proliferation was reduced to approximately 22.8% in treated cultures .
-
Mechanisms of Action : The proposed mechanisms include:
- Inhibition of specific enzymes involved in cancer cell metabolism.
- Induction of oxidative stress leading to apoptosis.
- Disruption of cellular signaling pathways critical for tumor growth.
Case Studies
Several case studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:
- Case Study on Bacterial Resistance : A study involving patients with antibiotic-resistant infections highlighted the efficacy of thiazolidinone derivatives, including this compound, demonstrating significant reductions in bacterial load during treatment .
- Cancer Treatment Trials : Clinical trials assessing the use of thiazolidinones in cancer therapy revealed promising results, with some patients showing marked improvements in tumor size and overall survival rates when treated with compounds similar to propyl 4-[...] .
Q & A
Q. How can the synthesis of this thiazolidinone derivative be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves three stages: (1) condensation of 3,4-dimethoxybenzaldehyde with thiourea derivatives, (2) cyclization to form the thiazolidinone core, and (3) esterification of the butanoic acid side chain. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetic acid) enhance reaction efficiency during cyclization .
- Catalyst use : Sodium acetate or triethylamine improves reaction rates in condensation steps .
- Temperature control : Reflux conditions (~100–120°C) for 2–6 hours prevent premature by-product formation . Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (DMF-ethanol mixtures) ensures >95% purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Confirms the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons) and thiazolidinone ring integrity (δ 3.8–4.2 ppm for methylene groups) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃NO₆S₂: 474.10 g/mol) .
- HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antioxidant vs. cytotoxic effects) be resolved across studies?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity) and cell lines (e.g., HepG2 vs. HeLa) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) using a SAR table :
| Substituent on Benzylidene | Biological Activity | Reference |
|---|---|---|
| 3,4-Dimethoxy (target) | Antioxidant (IC₅₀: 12 µM) | |
| 4-Chloro | Cytotoxic (IC₅₀: 8 µM) | |
| 4-Fluoro | Dual activity |
- Purity validation : Re-test compounds with ≥99% purity (via preparative HPLC) to exclude impurity-driven effects .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer: Use a hybrid workflow:
- Molecular docking : Tools like GOLD or AutoDock Vina model binding to kinase active sites (e.g., shikimic acid kinase) .
- Molecular dynamics (MD) : GROMACS simulations (CHARMM36 force field) assess stability of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -30 kJ/mol indicates strong interactions) . Validate predictions with in vitro kinase inhibition assays .
Q. How does X-ray crystallography elucidate the compound’s stereochemical and conformational properties?
Methodological Answer: Crystallographic analysis involves:
- Data collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure solution : SHELXS/SHELXD for phase determination; SHELXL for refinement (R-factor < 0.05) . Key findings include:
- Z-configuration : Confirmed via C5–C6 bond length (~1.34 Å) and torsion angles .
- Hydrogen bonding : Thione sulfur (S2) forms interactions with adjacent carbonyl groups, stabilizing the planar thiazolidinone ring .
Key Recommendations for Researchers
- For synthesis optimization , prioritize solvent polarity and catalyst selection to enhance cyclization efficiency .
- In biological studies , standardize assays and validate compound purity to mitigate contradictory results .
- Leverage computational tools (docking/MD) to guide target identification before wet-lab experiments .
- Utilize crystallography to resolve stereochemical ambiguities critical for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
